molecular formula C7H7FO B1315178 2-Fluoro-3-methylphenol CAS No. 77772-72-6

2-Fluoro-3-methylphenol

Cat. No.: B1315178
CAS No.: 77772-72-6
M. Wt: 126.13 g/mol
InChI Key: QTCQBPOWSWCJLQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylphenol is a chemical compound with the molecular formula C7H7FO. It belongs to the phenol family, characterized by a hydroxyl group (-OH) bonded to an aromatic ring. This compound is a colorless to yellow liquid with a melting point of 16-20°C and a boiling point of 181-182°C. It is known for its applications in various chemical processes, including organic synthesis and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylphenol can be synthesized through several methods. One common method involves the reaction of phenol with hydrofluoric acid . Another approach is through nucleophilic aromatic substitution, where an aryl halide undergoes substitution with a nucleophile .

Industrial Production Methods: In industrial settings, this compound can be produced by starting from o-methylphenol, undergoing nitration to form 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then fluorinated to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form 2-fluoro-3-nitrobenzoic acid .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide are employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the formulation of fungicides, preservatives, and as an additive in cosmetics and herbal medicines.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylphenol involves its interaction with molecular targets through its hydroxyl and fluorine functional groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways, depending on the context of its use. The exact molecular targets and pathways are still under investigation, but it is known to participate in nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 2-Fluoro-5-methylphenol
  • 3-Fluoro-4-methylphenol

Comparison: 2-Fluoro-3-methylphenol is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This positioning influences its reactivity and interaction with other molecules. Compared to other similar compounds, this compound may exhibit different chemical and biological properties due to the electronic effects of the substituents .

Properties

IUPAC Name

2-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCQBPOWSWCJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505152
Record name 2-Fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77772-72-6
Record name 2-Fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-3-methyl-phenylboronic acid (25.0 g, 0.162 mol) in tetrahydrofuran (220 mL) was added glacial acetic acid (150 mL). The resulting mixture was cooled to 0° C. before hydrogen peroxide (50% aqueous solution, 30 mL) was added. The resulting mixture was allowed to come to room temperature and stirred for 24 h. The mixture was evaporated and the residue was dissolved in ethyl acetate, washed with hydrochloric acid (0.5N), water and brine. The organic phase was dried, filtered and evaporated which afforded 2-fluoro-3-methyl-phenol (20.0 g, 98%) as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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